molecular formula C7H8BBrO2 B2856458 2-Bromo-3-methylphenylboronic acid CAS No. 2304635-39-8

2-Bromo-3-methylphenylboronic acid

Cat. No.: B2856458
CAS No.: 2304635-39-8
M. Wt: 214.85
InChI Key: BWUUIUQTUYDPNF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated methylphenyl ring, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of (2-Bromo-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which are widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide .

Mode of Action

The mode of action of (2-Bromo-3-methylphenyl)boronic acid involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Bromo-3-methylphenyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The reaction is stereospecific, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Result of Action

The result of the action of (2-Bromo-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide array of diverse molecules with high enantioselectivity . For example, it can be used to catalyze the formation of amide bonds from amines and carboxylic acids .

Action Environment

The action of (2-Bromo-3-methylphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagent is also a crucial factor, as it needs to be readily prepared and environmentally benign . Despite the range of reactions that can be carried out using organoboron compounds, their synthetic utility is tempered by their sensitivity to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylphenylboronic acid typically involves the borylation of the corresponding brominated methylbenzene. One common method is the reaction of 2-bromo-3-methylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methylphenylboronic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This structural feature provides distinct reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUUIUQTUYDPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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